methyl (S)-3-(pyridin-3-yl)pyrrolidine-1-carboxylate
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Overview
Description
Methyl (S)-3-(pyridin-3-yl)pyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidine carboxylates This compound is characterized by the presence of a pyridine ring attached to a pyrrolidine ring, with a methyl ester group at the carboxylate position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (S)-3-(pyridin-3-yl)pyrrolidine-1-carboxylate typically involves the reaction of pyridine derivatives with pyrrolidine carboxylates under specific conditions. One common method involves the use of a condensation reaction between 3-pyridinecarboxaldehyde and (S)-pyrrolidine-1-carboxylic acid methyl ester in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including the use of high-purity starting materials, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl (S)-3-(pyridin-3-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the pyridine ring to piperidine or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyridine or pyrrolidine rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic reagents such as alkyl halides, amines, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce piperidine derivatives. Substitution reactions can result in a variety of functionalized pyrrolidine or pyridine compounds.
Scientific Research Applications
Methyl (S)-3-(pyridin-3-yl)pyrrolidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infections.
Industry: It is used in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of methyl (S)-3-(pyridin-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites or allosteric sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Methyl (S)-3-(pyridin-3-yl)pyrrolidine-1-carboxylate can be compared with other similar compounds, such as:
Methyl (S)-3-(pyridin-2-yl)pyrrolidine-1-carboxylate: This compound has a pyridine ring attached at the 2-position instead of the 3-position, leading to different chemical and biological properties.
Ethyl (S)-3-(pyridin-3-yl)pyrrolidine-1-carboxylate: The ethyl ester variant may have different solubility and reactivity compared to the methyl ester.
Methyl ®-3-(pyridin-3-yl)pyrrolidine-1-carboxylate: The ®-enantiomer of the compound may exhibit different stereochemical interactions and biological activities.
Properties
Molecular Formula |
C11H14N2O2 |
---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
methyl (3S)-3-pyridin-3-ylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H14N2O2/c1-15-11(14)13-6-4-10(8-13)9-3-2-5-12-7-9/h2-3,5,7,10H,4,6,8H2,1H3/t10-/m1/s1 |
InChI Key |
OLAWNLNKGFISBO-SNVBAGLBSA-N |
Isomeric SMILES |
COC(=O)N1CC[C@H](C1)C2=CN=CC=C2 |
Canonical SMILES |
COC(=O)N1CCC(C1)C2=CN=CC=C2 |
Origin of Product |
United States |
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